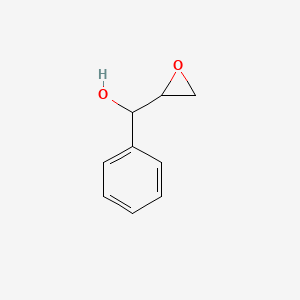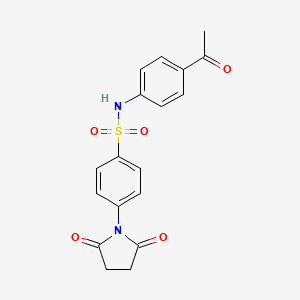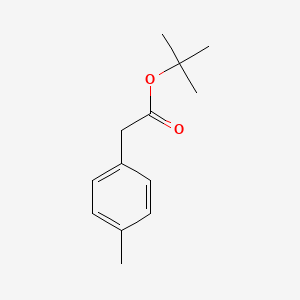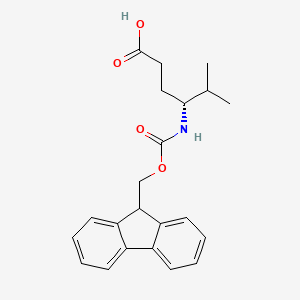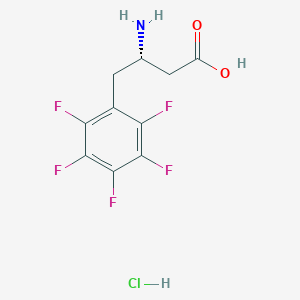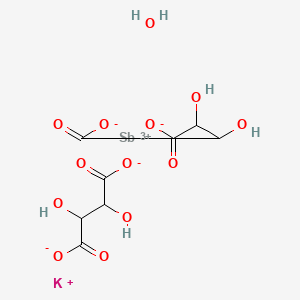
Potassium antimony tartrate hydrate
Descripción general
Descripción
Potassium antimony tartrate hydrate, also known as Antimony potassium tartrate, is a compound that has been used in the treatment of schistosomiasis and leishmaniasis . It is also used in the textile industry to aid in binding certain dyes to fabrics . It is typically obtained as a hydrate .
Synthesis Analysis
Antimony potassium tartrate is prepared by treating a solution of potassium hydrogen tartrate and antimony trioxide . It can also be used as a standard during the quantification of Sb species present in the juices by HPLC . It may also be used in the preparation of novel Sb (III)-containing polyanions by reacting with trilacunary Keggin-type polyanions .Molecular Structure Analysis
The molecular formula of Potassium antimony tartrate hydrate is C8H4K2O12Sb2 · xH2O . The molecular weight is 613.83 (anhydrous basis) . The SMILES string representation is O.[K+].[K+].O=C1O[Sb-]23OC1C4O[Sb-]5(OC(C(O2)C(=O)O3)C(=O)O5)OC4=O .Chemical Reactions Analysis
Potassium antimony tartrate hydrate can be used to prepare Sb2O3, KSb3O5, K0.51SbIII0.67SbV2O6.26, and KSbO3 . Antimony trioxide (Sb2O3) was prepared by hydrothermal method, while potassium antimony oxides (KSbO3, K0.51SbIII0.67SbV2O6.26, and KSbO3) were obtained from the thermal decomposition of antimony potassium tartrate .Physical And Chemical Properties Analysis
Potassium antimony tartrate hydrate appears as a white crystalline powder . It has a density of 2.6 g/cm3 . It is soluble in water, with a solubility of 8.3 g/100 mL at 0 °C and 35.9 g/100 mL at 100 °C .Aplicaciones Científicas De Investigación
Quantification of Antimony Species in Juices
Potassium antimony tartrate hydrate can be used as a standard during the quantification of Sb species present in juices by High-Performance Liquid Chromatography (HPLC) . This allows for the accurate measurement of antimony concentrations in various types of juices.
Preparation of Novel Antimony-Containing Polyanions
This compound can also be used in the preparation of novel Sb (III)-containing polyanions . This is achieved by reacting Potassium antimony tartrate hydrate with trilacunary Keggin-type polyanions. These novel polyanions have potential applications in various fields of chemistry.
Mecanismo De Acción
Target of Action
Potassium antimony tartrate hydrate, also known as antimony potassium tartrate , is primarily targeted against certain parasites . It has been used as an antiparasitic agent, predominantly for treating infections caused by the parasite Leishmania . It was also used in the treatment of schistosomiasis .
Mode of Action
It is known to haveirritant emetic properties . This means it can induce vomiting, which may help in expelling the parasites from the body .
Biochemical Pathways
It is known that the compound has a significant impact on the life cycle of the parasites it targets, disrupting their ability to survive and reproduce .
Pharmacokinetics
It is known to havelethal cardiac toxicity among other adverse effects .
Result of Action
The primary result of the action of potassium antimony tartrate hydrate is the reduction or elimination of the targeted parasites from the body . This can lead to the resolution of the symptoms associated with the parasitic infections it is used to treat .
Action Environment
The action of potassium antimony tartrate hydrate can be influenced by various environmental factors. For instance, it is known to be harmful if swallowed or inhaled, and toxic to aquatic organisms . Therefore, its use and disposal must be carefully managed to prevent environmental contamination . Furthermore, it is recommended to avoid dust formation and contact with skin and eyes, and to use personal protective equipment when handling this compound .
Safety and Hazards
Direcciones Futuras
Potassium antimony tartrate hydrate may be used as a standard during the quantification of Sb species present in the juices by HPLC . It may also be used in the preparation of novel Sb (III)-containing polyanions by reacting with trilacunary Keggin-type polyanions . It could also be used to prepare antimony (Sb (III)) stock solution in deionized water .
Propiedades
IUPAC Name |
potassium;antimony(3+);2,3-dihydroxybutanedioate;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H6O6.K.H2O.Sb/c2*5-1(3(7)8)2(6)4(9)10;;;/h2*1-2,5-6H,(H,7,8)(H,9,10);;1H2;/q;;+1;;+3/p-4 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLJSNFJFAWGMFS-UHFFFAOYSA-J | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)[O-])O)(C(=O)[O-])O.C(C(C(=O)[O-])O)(C(=O)[O-])O.O.[K+].[Sb+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10KO13Sb | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



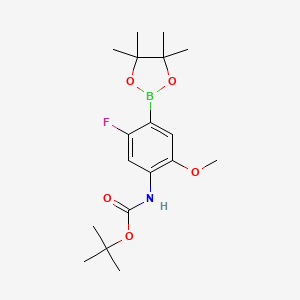
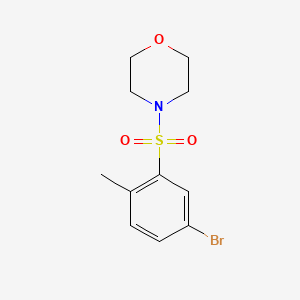
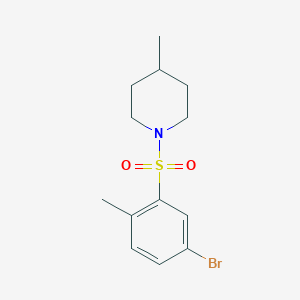
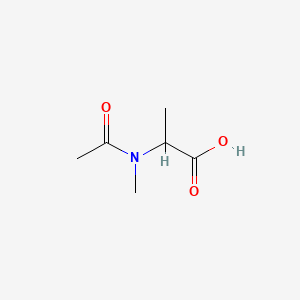
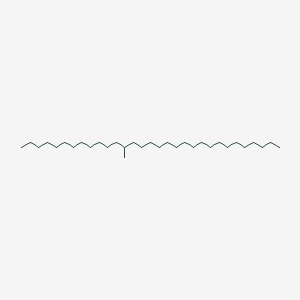
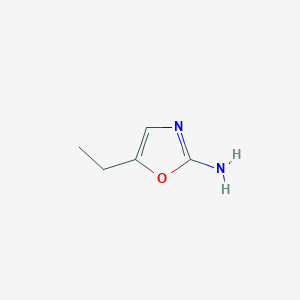
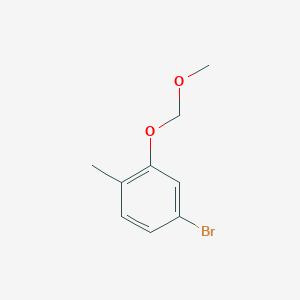
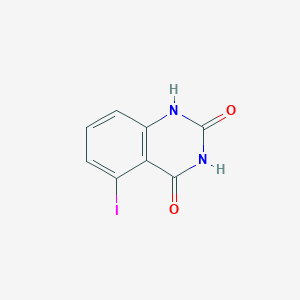
![1-[(4-chlorophenyl)amino]-3-(3,6-dibromo-9H-carbazol-9-yl)propan-2-ol](/img/structure/B3260502.png)
